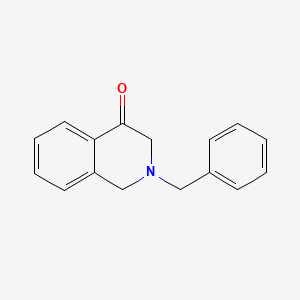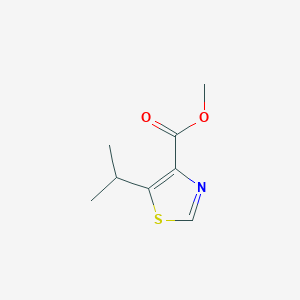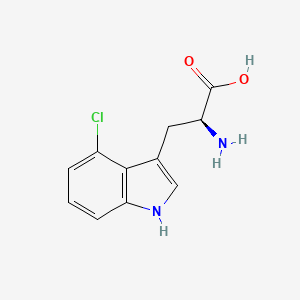
4-Chloro-l-tryptophan
Overview
Description
4-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is found in common pea and is isolated from the seed protein of Pisum sativum (pea) . It is also obtained from the seeds of Vicia fab . It is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT) and deplete the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (Tph) .
Synthesis Analysis
The synthesis of L-tryptophan and its derivatives, including this compound, is often achieved through microbial fermentation . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals . The synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .
Molecular Structure Analysis
The molecular structure of L-tryptophan, the parent compound of this compound, has been analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and ultraviolet-visible spectroscopy . The DFT – B.3.L.Y.P/6-311++G (d,p) methodology was used to enhance an essential amino acid in the electronic ground state .
Chemical Reactions Analysis
Tryptophan undergoes a number of important side reactions during its catabolism on the pathway to acetoacetate . The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring .
Scientific Research Applications
Tryptophan Metabolism and Health Indicators
Tryptophan, an essential amino acid, plays a crucial role in various physiological processes. Its metabolites in the tryptophan degradation pathway are significant for determining tolerable intake levels and identifying biomarkers for potential adverse effects of L-Tryptophan. This understanding is particularly relevant for nutritional assessments and therapeutic interventions in regions where dietary insufficiencies prevail (Shibata & Fukuwatari, 2012).
Serotonergic System and Brain Function
Research involving labeled α-methyl-l-tryptophan (α-MTrp), an analog of tryptophan, has contributed significantly to understanding the brain's serotonergic system. This research is vital for determining serotonin synthesis rates in the brain and has implications for studying various neuropsychiatric disorders. The trapping of labeled α-MTrp in brain tissue forms the basis of this model, although there's room for refinement in biological modeling (Diksic & Young, 2001).
Tryptophan Metabolism and Microbiota
The metabolism of tryptophan by gut microbiota produces various metabolites with significant health implications. Indole tryptophan metabolites, in particular, have been associated with anti-inflammatory and beneficial metabolic effects, which are crucial for understanding the health benefits of the intestinal microbiome and its interaction with dietary amino acids (Galligan, 2018).
Tryptophan Derivative PET Radiotracers
The exploration of tryptophan derivative positron emission tomography (PET) radiotracers, especially those labeled with fluorine-18, has opened new avenues for imaging tryptophan uptake and metabolism in vivo. This advancement holds particular importance for cancer research, as tryptophan plays a key role in multiple disease processes including cancer, through its metabolism via the serotonin and kynurenine pathways (John et al., 2019).
Immunomodulatory Role in Livestock and Poultry
Tryptophan's role in regulating immune responses in livestock and poultry is gaining interest. Its metabolites, such as indoleamine 2,3-dioxygenase and kynurenine, have shown potential in improving immunity and inducing anti-inflammatory responses. This area is crucial for enhancing the health and productivity of livestock and poultry (Bai et al., 2016).
Mechanism of Action
Target of Action
4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .
Mode of Action
The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .
Biochemical Pathways
This compound is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .
Pharmacokinetics
L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .
Result of Action
The result of this compound’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .
Future Directions
Tryptophan metabolism has been widely investigated because it significantly participates in the malignant traits of multiple cancers . The functions and prognostic values of tryptophan metabolism-related genes (TMR) in ccRCC remain virtually obscure . Therefore, future research could focus on these areas to provide more insights into the role of 4-Chloro-L-tryptophan in various biological processes.
Biochemical Analysis
Biochemical Properties
4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between this compound and AADC is crucial for the production of various aromatic biogenic amines .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that this compound may have similar temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .
Transport and Distribution
It is known that tryptophan and its derivatives are transported via specific transporters
Subcellular Localization
It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555059 | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-14-3 | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


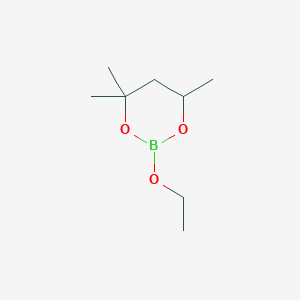
![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)
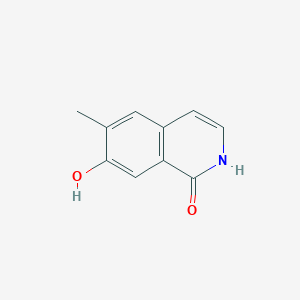

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)


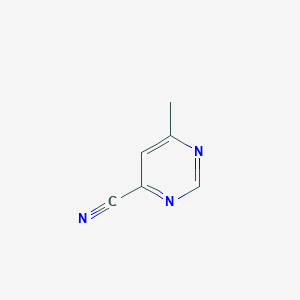
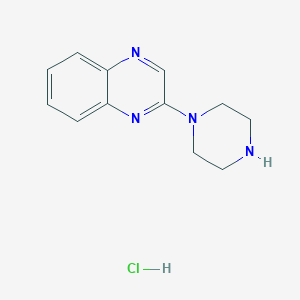
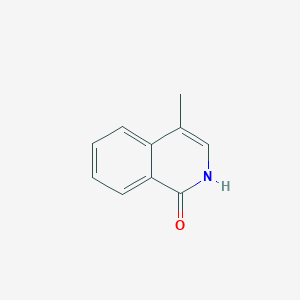
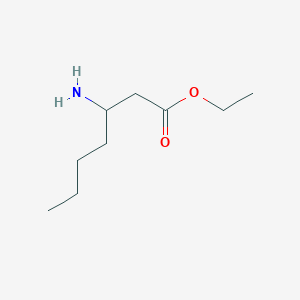
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
